Cas no 1391002-82-6 (6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)

6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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- インチ: 1S/C11H10F3NO2/c12-11(13,14)8-2-1-6-5-15-9(10(16)17)4-7(6)3-8/h1-3,9,15H,4-5H2,(H,16,17)
- InChIKey: HJLCNNXUODCNJM-UHFFFAOYSA-N
- ほほえんだ: C1C2=C(C=C(C(F)(F)F)C=C2)CC(C(O)=O)N1
6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-398339-0.5g |
6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
1391002-82-6 | 95.0% | 0.5g |
$1180.0 | 2025-03-16 | |
Enamine | EN300-398339-0.05g |
6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
1391002-82-6 | 95.0% | 0.05g |
$1032.0 | 2025-03-16 | |
Enamine | EN300-398339-0.25g |
6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
1391002-82-6 | 95.0% | 0.25g |
$1131.0 | 2025-03-16 | |
Enamine | EN300-398339-0.1g |
6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
1391002-82-6 | 95.0% | 0.1g |
$1081.0 | 2025-03-16 | |
Enamine | EN300-398339-5.0g |
6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
1391002-82-6 | 95.0% | 5.0g |
$3562.0 | 2025-03-16 | |
Enamine | EN300-398339-2.5g |
6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
1391002-82-6 | 95.0% | 2.5g |
$2408.0 | 2025-03-16 | |
Enamine | EN300-398339-10.0g |
6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
1391002-82-6 | 95.0% | 10.0g |
$5283.0 | 2025-03-16 | |
Enamine | EN300-398339-1.0g |
6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
1391002-82-6 | 95.0% | 1.0g |
$1229.0 | 2025-03-16 |
6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid 関連文献
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acidに関する追加情報
Research Brief on 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid (CAS: 1391002-82-6)
The compound 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS: 1391002-82-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the importance of the trifluoromethyl group in enhancing the metabolic stability and bioavailability of small molecules. The incorporation of this group into the tetrahydroisoquinoline scaffold, as seen in 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, has been shown to improve its pharmacokinetic properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against specific enzymes involved in neurodegenerative diseases, making it a promising candidate for further development.
In terms of synthesis, researchers have developed novel methodologies to produce 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with high yield and purity. A recent paper in Organic Letters described a catalytic asymmetric synthesis route that leverages chiral catalysts to achieve enantioselective formation of the tetrahydroisoquinoline core. This advancement is critical for producing enantiomerically pure forms of the compound, which is essential for its application in drug development.
Biological evaluations of this compound have revealed its potential in targeting G-protein-coupled receptors (GPCRs), particularly those implicated in pain and inflammation. Preliminary in vitro and in vivo studies suggest that 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can modulate receptor activity with high specificity, reducing inflammatory responses without significant off-target effects. These findings were corroborated by a 2024 study in ACS Chemical Neuroscience, which also noted the compound's ability to cross the blood-brain barrier, a crucial attribute for treating central nervous system disorders.
Despite these promising results, challenges remain in optimizing the compound's solubility and minimizing potential toxicity. Current research is focused on structural modifications to address these issues while preserving its biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound into preclinical trials, with the goal of developing a new class of therapeutics for neurodegenerative and inflammatory diseases.
In conclusion, 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid represents a compelling area of research in medicinal chemistry. Its unique structural attributes, combined with its promising biological activity, position it as a potential lead compound for drug discovery. Continued exploration of its synthesis, mechanism of action, and therapeutic applications will be essential to fully realize its potential in addressing unmet medical needs.
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